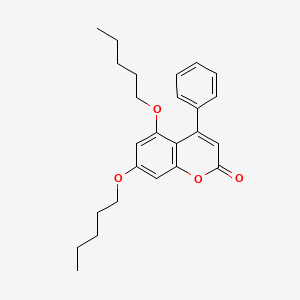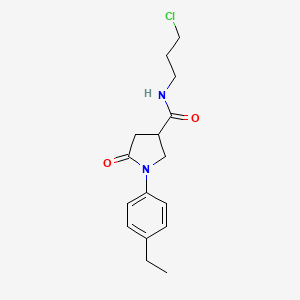![molecular formula C24H30N4O3 B11013996 4-hydroxy-1-{4-[2-(1-isopropyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-4-oxobutyl}-6-methyl-2(1H)-pyridinone](/img/structure/B11013996.png)
4-hydroxy-1-{4-[2-(1-isopropyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]-4-oxobutyl}-6-methyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzimidazole ring, followed by the construction of the pyrrolidine and pyridinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzimidazole and pyridinone rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
4-HYDROXY-2-QUINOLONES: These compounds share a similar hydroxyl and carbonyl functional group arrangement.
BENZIMIDAZOLE DERIVATIVES: Compounds with the benzimidazole ring system, which is a key feature of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE.
Uniqueness
The uniqueness of 4-HYDROXY-1-{4-[(2S)-2-(1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-4-OXOBUTYL}-6-METHYL-2(1H)-PYRIDINONE lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C24H30N4O3 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
4-hydroxy-6-methyl-1-[4-oxo-4-[(2S)-2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-1-yl]butyl]pyridin-2-one |
InChI |
InChI=1S/C24H30N4O3/c1-16(2)28-20-9-5-4-8-19(20)25-24(28)21-10-6-13-27(21)22(30)11-7-12-26-17(3)14-18(29)15-23(26)31/h4-5,8-9,14-16,21,29H,6-7,10-13H2,1-3H3/t21-/m0/s1 |
InChIキー |
LEDBLXKSQNTAKZ-NRFANRHFSA-N |
異性体SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3C(C)C)O |
正規SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11013927.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013932.png)
![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11013950.png)
![(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide](/img/structure/B11013965.png)
![3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013969.png)
![N-(2,4-dimethoxyphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11013978.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11013979.png)


![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11014002.png)

